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Compound of Interest

Compound Name:
6-Fluoro-2H-1,4-benzoxazin-

3(4H)-one

Cat. No.: B1330512 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into the benzoxazinyl-oxazolidinone scaffold has been a pivotal

strategy in the development of next-generation antibiotics. This strategic fluorination often leads

to enhanced potency, improved metabolic stability, and favorable pharmacokinetic (PK)

properties compared to their non-fluorinated predecessors. This guide provides a comparative

analysis of the pharmacokinetic profiles of key fluorinated benzoxazinyl-oxazolidinones,

offering a valuable resource for researchers and drug development professionals. The data

presented herein is collated from various preclinical and clinical studies to facilitate a

comprehensive understanding of their absorption, distribution, metabolism, and excretion

(ADME) characteristics.

Comparative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of prominent fluorinated

benzoxazinyl-oxazolidinones, Tedizolid and Sutezolid, along with the non-fluorinated

comparator, Linezolid, to provide context.
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Parameter
Tedizolid (active
moiety of Tedizolid
Phosphate)

Sutezolid (PNU-
100480)

Linezolid

Dose 200 mg
300 mg - 1800 mg

(single dose)
600 mg

Route of

Administration
Oral / Intravenous Oral Oral / Intravenous

Cmax (Maximum

Concentration)
~2.5 - 3.11 mg/L[1]

408 ng/mL (300 mg) -

1550 ng/mL (1800

mg)[2]

Varies by study

Tmax (Time to Cmax) ~3 hours (oral)[3] 1.75 - 2.50 hours[2] Varies by study

AUC (Area Under the

Curve)

AUC0-72: 29.69 - 34.7

mg∙h/L[1]

AUCinf: 1880 h·ng/mL

(300 mg) - 14100

h·ng/mL (1800 mg)[2]

Varies by study

Half-life (t1/2) ~12 hours
Not explicitly stated in

provided abstracts
~4.5 - 5.5 hours

Oral Bioavailability (F) High, ~90%[4][5]

Not explicitly stated

for humans in

provided abstracts;

102% in mice for a

related compound[6]

[7][8]

~100%

Protein Binding 70-90%[1][9]

48% (parent), 4%

(sulfoxide metabolite)

[2]

31%

Metabolism

Primarily converted

from prodrug tedizolid

phosphate; further

metabolized to an

inactive sulfate

conjugate[1]

Metabolized to an

active sulfoxide (PNU-

101603) and sulfone

(PNU-101244)

metabolites[2]

Oxidized to inactive

metabolites
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Excretion

Predominantly in

feces (~82%), with a

smaller portion in

urine (~18%) as the

sulfate conjugate[1]

Primarily renal

excretion of

metabolites[10]

Primarily renal

Experimental Protocols
The pharmacokinetic data presented in this guide are derived from a variety of experimental

designs, including single ascending-dose studies in healthy volunteers and clinical trials in

patient populations. The methodologies employed in these studies are crucial for the accurate

determination of pharmacokinetic parameters.

Quantification of Drug Concentrations
A common and highly sensitive method for quantifying drug concentrations in biological

matrices (plasma, urine, etc.) is Liquid Chromatography-Tandem Mass Spectrometry (LC-

MS/MS).[11] This technique offers high selectivity and sensitivity, allowing for the precise

measurement of the parent drug and its metabolites. For some analyses, High-Performance

Liquid Chromatography (HPLC) with appropriate detection methods is also utilized.[11]

Pharmacokinetic Analysis
Pharmacokinetic parameters are typically calculated using non-compartmental analysis of the

plasma concentration-time data. Key parameters are determined as follows:

Cmax and Tmax: Directly obtained from the observed data.

AUC: Calculated using the linear trapezoidal rule.

Half-life (t1/2): Determined from the terminal elimination phase of the concentration-time

curve.

Bioavailability (F): Calculated by comparing the AUC following oral administration to the AUC

after intravenous administration.

In Vivo Models
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Preclinical pharmacokinetic assessments are often conducted in animal models, such as mice,

to provide early insights into the ADME properties of new chemical entities.[6][7][8] These

studies are essential for lead optimization and candidate selection before progressing to

human trials.

Visualizing the Drug Development and Evaluation
Workflow
The following diagram illustrates a typical workflow for the development and pharmacokinetic

evaluation of novel fluorinated benzoxazinyl-oxazolidinones.
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Caption: Drug development and pharmacokinetic evaluation workflow.

Signaling Pathway Inhibition
Fluorinated benzoxazinyl-oxazolidinones, like other members of the oxazolidinone class, exert

their antibacterial effect by inhibiting bacterial protein synthesis. The following diagram

illustrates their mechanism of action at the bacterial ribosome.
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Caption: Mechanism of action of benzoxazinyl-oxazolidinones.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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